N-(2-(1-Piperazinyl)ethyl)cyclohexanecarboxamide
Beschreibung
Historical Context of Piperazine-Based Pharmacophores
Piperazine derivatives have dominated neuropharmacology since the 1950s, with their evolution mirroring paradigm shifts in receptor targeting strategies. Early applications focused on antipsychotics (e.g., trifluoperazine) exploiting piperazine’s capacity to modulate dopamine D2 receptors. The 1990s saw diversification into serotonin receptors (5-HT1A/2A), exemplified by WAY-100635 (Figure 1), a potent 5-HT1A antagonist containing the N-(2-(1-piperazinyl)ethyl)carboxamide substructure.
Table 1: Evolution of Piperazine-Containing Therapeutics (2011–2023)
| Therapeutic Class | Representative Drug | Target | Structural Features |
|---|---|---|---|
| Antidepressants | Vortioxetine | 5-HT1A/1B, SERT | N,N'-diaryl piperazine |
| Antineoplastics | Palbociclib | CDK4/6 | N-alkyl, N'-acyl piperazine |
| Antivirals | Fostemsavir | HIV gp120 | Piperazine sulfonate prodrug |
| Kinase Inhibitors | Bosutinib | Bcr-Abl | N-methylpiperazine side chain |
Data derived from FDA approvals and clinical trial reports.
The piperazine ring’s synthetic versatility enabled rapid generation of structure-activity relationship (SAR) libraries. Key innovations include:
- Conformational Restriction : Introduction of cyclohexane spacers (as in this compound) to reduce entropic penalties during receptor binding.
- Bioisosteric Replacement : Substitution of traditional benzamide groups with cyclohexanecarboxamide to improve metabolic stability while maintaining hydrogen-bond donor/acceptor profiles.
Position Within Sulfonamide and Carboxamide Drug Development Trajectories
The compound’s design synergizes two parallel medicinal chemistry trends:
A. Sulfonamide Optimization
While this compound lacks sulfonamide groups, its development informed by sulfonamide drug optimization principles:
- Polar Surface Area Modulation : Replacement of sulfonamide’s sulfonyl group with carboxamide maintains hydrogen-bonding capacity (3.5 Å donor-acceptor distance) while reducing acidity (pKa ~10 vs. sulfonamide’s pKa ~5).
- Stereoelectronic Tuning : Cyclohexane’s chair conformation positions the carboxamide carbonyl orthogonal to the piperazine plane, mimicking sulfonamide’s preferred bioactive conformation in 5-HT1A antagonists.
B. Carboxamide Renaissance
Post-2010 drug approvals demonstrate carboxamide’s resurgence as a privileged motif:
Table 2: Carboxamide-Containing FDA-Approved Drugs (2015–2023)
| Drug Name | Indication | Carboxamide Position | Partner Heterocycle |
|---|---|---|---|
| Venetoclax | CLL | Central linker | Piperazine |
| Abemaciclib | Breast cancer | Kinase hinge binder | Piperazine |
| Zavegepant | Migraine | CGRP antagonist core | Piperidine |
Data from FDA Orange Book and clinical pharmacology reviews.
This compound epitomizes this trend through:
- Dual Hydrogen-Bond Networks : The carboxamide’s NH and C=O groups engage complementary residues in GPCR binding pockets (e.g., 5-HT1A transmembrane domains), mimicking endogenous ligand interactions.
- Metabolic Shield Design : Cyclohexane’s steric bulk protects the adjacent carboxamide from hepatic amidase cleavage, addressing a key limitation of earlier arylpiperazine antidepressants.
Synthetic routes to this scaffold prioritize atom economy and chirality control. A representative large-scale synthesis (Scheme 1) uses:
- Piperazine Alkylation : Reaction of 1-piperazineethanol with tert-butyl bromoacetate (75% yield, DMF/K2CO3)
- Carboxamide Coupling : EDCI/HOBt-mediated conjugation with cyclohexanecarboxylic acid (82% yield)
- Deprotection : TFA cleavage of tert-butyl group (quantitative).
Structure
3D Structure
Eigenschaften
Molekularformel |
C13H25N3O |
|---|---|
Molekulargewicht |
239.36 g/mol |
IUPAC-Name |
N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C13H25N3O/c17-13(12-4-2-1-3-5-12)15-8-11-16-9-6-14-7-10-16/h12,14H,1-11H2,(H,15,17) |
InChI-Schlüssel |
OOJYUAZVGHSHRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)NCCN2CCNCC2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Die Synthese von N-(2-(1-Piperazinyl)ethyl)cyclohexancarboxamid beinhaltet typischerweise die Reaktion von Cyclohexancarbonsäure mit 2-(1-Piperazinyl)ethylamin. Die Reaktion wird üblicherweise in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) durchgeführt, um die Bildung der Amidbindung zu erleichtern . Die Reaktionsbedingungen beinhalten oft eine inerte Atmosphäre und ein Lösungsmittel wie Dichlormethan. Industrielle Produktionsmethoden können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
N-(2-(1-Piperazinyl)ethyl)cyclohexancarboxamid wird in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt:
Chemie: Es dient als Zwischenprodukt bei der Synthese komplexerer Moleküle und kann zur Untersuchung von Reaktionsmechanismen eingesetzt werden.
Biologie: Diese Verbindung wird bei der Entwicklung biochemischer Assays und als Ligand in Rezeptorbindungsstudien eingesetzt.
Wissenschaftliche Forschungsanwendungen
Neurological Applications
The compound exhibits promising activity as a modulator of serotonin receptors, particularly the 5-HT1A subtype. This receptor is crucial in the regulation of mood and anxiety disorders. Research indicates that compounds similar to N-(2-(1-Piperazinyl)ethyl)cyclohexanecarboxamide can effectively enhance serotonergic signaling, which may lead to therapeutic benefits for conditions like depression and anxiety disorders .
Case Study: Antidepressant Effects
In studies involving animal models, compounds with similar structures have demonstrated the ability to increase serotonin levels in the brain, leading to antidepressant-like effects. For instance, WAY 100635, a related compound, was shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus, suggesting a mechanism through which these compounds may exert their effects .
Anticancer Activity
The compound's structural characteristics also suggest potential anticancer applications. Piperazine derivatives have been explored for their cytotoxic effects against various cancer cell lines. For example, hybrid derivatives incorporating piperazine have shown significant activity against human cancer cell lines, including breast and lung cancers .
Table: Anticancer Activity of Piperazine Derivatives
| Compound Name | Cancer Type | EC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound 4 | Breast | <10 | Cytotoxicity via apoptosis |
| Compound 3 | Lung | 0.8 | Inhibition of cell proliferation |
| Betulinic Acid Derivative | Melanoma | 0.7 | Induction of cell death |
These findings suggest that this compound could potentially be developed into a therapeutic agent targeting cancer through mechanisms such as apoptosis and inhibition of cell growth.
Pharmacological Insights
The pharmacological profile of this compound indicates its utility as a calcium channel blocker and an acetylcholinesterase inhibitor. This dual action could make it beneficial for treating neurodegenerative diseases such as Alzheimer's disease . The modulation of calcium channels is critical in neuronal excitability and neurotransmitter release, while inhibition of acetylcholinesterase can enhance cholinergic signaling.
Case Study: Neuroprotective Effects
Research has indicated that piperazine-based compounds can protect neuronal cells from oxidative stress and apoptosis, further supporting their potential role in neuroprotection .
Wirkmechanismus
Der Wirkungsmechanismus von N-(2-(1-Piperazinyl)ethyl)cyclohexancarboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie Rezeptoren oder Enzymen. Der Piperazinring kann die Struktur natürlicher Liganden imitieren, so dass die Verbindung an Rezeptoren binden und deren Aktivität modulieren kann. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, abhängig vom Ziel und dem Kontext der Studie .
Vergleich Mit ähnlichen Verbindungen
The structural and functional analogs of WAY-100635 are primarily developed to optimize receptor binding, pharmacokinetics, or diagnostic utility. Below is a comparative analysis of key analogs:
Key Insights :
- 18F-Mefway outperforms 18F-FCWAY in clinical PET studies due to superior pharmacokinetics .
- Iodinated analogs, while potent in vitro, face challenges in vivo due to poor blood-brain barrier permeability .
Functional Analogs with Therapeutic Potential
Key Insights :
- REC-15/3079 ’s nitro group enhances peripheral activity, unlike WAY-100635’s CNS-targeted effects .
- 8-OH-DPAT and WAY-100635 are frequently used in tandem to elucidate 5-HT1A receptor dynamics .
Radiolabeled Derivatives for Diagnostic Use
Key Insights :
- 18F-Mefway is emerging as the preferred radiotracer for 5-HT1A quantification in humans .
Biologische Aktivität
N-(2-(1-Piperazinyl)ethyl)cyclohexanecarboxamide, commonly referred to as WAY-100635, is a compound that has garnered significant attention in pharmacological research due to its interaction with serotonin receptors, particularly the 5-HT1A and dopamine D4 receptors. This article provides a comprehensive overview of its biological activity, including its pharmacodynamics, clinical implications, and relevant case studies.
Chemical Structure and Properties
WAY-100635 is characterized by the following structural formula:
This compound is a member of the piperazine family and exhibits high affinity for the 5-HT1A receptor, making it a valuable tool in studying serotonergic functions.
Receptor Affinity
WAY-100635 demonstrates selective antagonistic properties at the 5-HT1A receptor. It has a dissociation constant (K_i) of approximately 0.2 nM, indicating a strong binding affinity. Its role as a competitive antagonist allows it to modulate serotonergic neurotransmission effectively .
Biological Activity
-
Serotonin Receptor Modulation : WAY-100635 has been shown to affect various central nervous system (CNS) disorders through its action on serotonin receptors. Specifically, it has been implicated in:
- Anxiety Disorders : By blocking 5-HT1A receptors, WAY-100635 can influence anxiety-related behaviors in animal models .
- Depression : Reduced binding of 5-HT1A receptors has been observed in depressed patients, suggesting that antagonists like WAY-100635 could play a role in therapeutic interventions .
- Dopamine D4 Receptor Interaction : In addition to its serotonergic effects, WAY-100635 exhibits high affinity for the dopamine D4 receptor, which is involved in the modulation of mood and cognition .
Clinical Implications
Research utilizing WAY-100635 has provided insights into its potential therapeutic applications:
- Imaging Studies : A study using PET imaging with radiolabeled derivatives of WAY-100635 demonstrated decreased 5-HT1A receptor binding in patients with major depressive disorder. This suggests that alterations in serotonin receptor availability may correlate with clinical symptoms .
- Animal Models : Experimental studies have shown that administration of WAY-100635 can lead to anxiolytic effects in rodent models, indicating its potential utility in treating anxiety disorders .
Data Table: Summary of Biological Activities
Q & A
Q. What quality control measures ensure reproducibility in receptor binding assays?
- Protocols :
Tissue Preparation : Fresh-frozen brain sections (10 μm thickness) stored at −80°C.
Incubation Conditions : 60 minutes at 37°C in Tris-HCl buffer (pH 7.4) with 1 nM [³H]8-OH-DPAT.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
